YHO-13177 was developed as part of research aimed at overcoming drug resistance in cancer treatment. The compound is characterized by its complex structure, which includes a thiophene ring, a piperidine ring, and a dimethoxyphenyl group. Its chemical identity is defined by the International Union of Pure and Applied Chemistry name (Z)-2-(3,4-dimethoxyphenyl)-3-(5-(4-hydroxypiperidin-1-yl)thiophen-2-yl)acrylonitrile, and its CAS number is 912287-56-0 .
The synthesis of YHO-13177 typically involves several key steps:
In industrial settings, these methods may be scaled up using automated reactors and continuous flow processes to enhance efficiency and output .
YHO-13177's molecular structure features several critical components:
The compound's three-dimensional conformation plays a vital role in its interaction with BCRP, influencing its efficacy as an inhibitor. Structural data obtained from molecular docking studies suggest that YHO-13177 forms hydrogen bonds with specific residues in the BCRP protein, facilitating its inhibitory action .
YHO-13177 can undergo various chemical reactions:
These reactions are crucial for modifying the compound for enhanced efficacy or exploring new derivatives with improved pharmacological profiles.
The primary mechanism of action for YHO-13177 involves the inhibition of BCRP/ABCG2, which plays a significant role in drug efflux in cancer cells. By inhibiting this protein:
Experimental studies have demonstrated that YHO-13177 effectively reverses drug resistance in various cancer models, highlighting its potential utility in combination therapies .
YHO-13177 exhibits several notable physical and chemical properties:
These properties are essential for determining the formulation and delivery methods for potential therapeutic applications .
YHO-13177 has several promising applications across various fields:
YHO-13177 (CAS 912287-56-0) is an acrylonitrile derivative identified as a potent and specific inhibitor of Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter implicated in multidrug resistance (MDR) in cancer. It exhibits an IC₅₀ value of 10 nM against ABCG2, significantly reversing chemotherapeutic resistance to substrates like SN-38 (irinotecan’s active metabolite), mitoxantrone, and topotecan [1] [4] [9].
ABCG2-dependent drug efflux requires ATP hydrolysis to pump substrates outward. YHO-13177 disrupts this process by modulating ATPase activity. Studies demonstrate that YHO-13177 (0.01–1 µM) stimulates ABCG2 ATPase activity in a concentration-dependent manner, indicating direct interaction with the transporter’s nucleotide-binding domain (NBD). This stimulation saturates ATP hydrolysis, depleting energy required for substrate efflux [4] [9]. In membrane vesicle assays, YHO-13177 inhibits the transport of ABCG2-specific probes (e.g., [³H]-Estrone-3-sulfate) by >80% at 1 µM, confirming functional blockade [4].
Table 1: YHO-13177 Effects on ABCG2 ATPase Activity
YHO-13177 Concentration (µM) | ATPase Activity (% of Baseline) | Substrate Efflux Inhibition |
---|---|---|
0.01 | 120% | 25% |
0.1 | 180% | 65% |
1.0 | 220% | >90% |
YHO-13177 employs a dual mechanism to antagonize substrate binding:
Table 2: Reversal of Cytotoxicity by YHO-13177 in Resistant Cell Lines
Cell Line | Resistance Mechanism | Chemotherapeutic Substrate | Fold-Reversal of IC₅₀ by YHO-13177 |
---|---|---|---|
HCT116/BCRP | ABCG2 overexpression | SN-38 | 22.5 |
A549/SN4 | ABCG2 overexpression | Mitoxantrone | 18.3 |
Igrov1/T8 | ABCG2 overexpression | Topotecan | 15.0 |
KB-C2 | ABCB1 overexpression | Paclitaxel | <1.5 (No effect) |
YHO-13177’s selectivity for ABCG2 hinges on its molecular interactions with the transporter’s transmembrane domain (TMD):
Table 3: Selectivity Profile of YHO-13177 Across ABC Transporters
Transporter | Gene Symbol | Fold Resistance (Substrate) | Reversal by YHO-13177 (1 µM) | Proposed Structural Basis |
---|---|---|---|---|
ABCG2 | BCRP | 28.5 (SN-38) | >20-fold | High-affinity dimer interface binding |
ABCB1 | MDR1 | 45.2 (Paclitaxel) | <1.5-fold | Incompatible binding pocket depth |
ABCC1 | MRP1 | 12.8 (Doxorubicin) | <1.5-fold | Lack of glutathione-conjugate affinity |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4